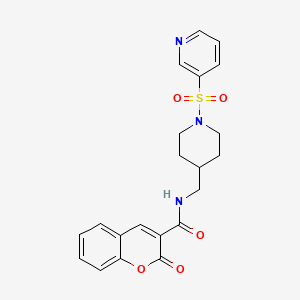![molecular formula C16H17N3O3 B2725337 (2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379995-48-7](/img/structure/B2725337.png)
(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, also known as MPAAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAAM is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure has made it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of certain biochemical pathways and the activation of specific receptors in the body. This compound has been shown to interact with the sigma-1 receptor, which is involved in various cellular processes, including cell survival, stress response, and neurotransmitter release. This compound may also interact with other receptors and ion channels in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of cellular signaling pathways, and the activation of certain receptors in the body. This compound has been shown to have neuroprotective effects, and it may also have potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has several advantages for use in laboratory experiments, including its unique structure, its potential applications in various fields of research, and its ability to modulate specific biochemical pathways and receptors in the body. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and the need for specialized knowledge and expertise in synthetic chemistry.
Direcciones Futuras
There are several future directions for research on (2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, including the development of new drug candidates based on its structure, the study of its mechanism of action in greater detail, and the exploration of its potential applications in various fields of research. Additional research is also needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of (2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone involves a series of chemical reactions, starting with the preparation of 3-(pyridin-3-yloxymethyl)azetidine. This intermediate compound is then reacted with (2-methoxypyridin-3-yl)boronic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized knowledge and expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, this compound has been used to study the mechanism of action of certain drugs and to develop new drug delivery systems. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter systems and to treat neurological disorders.
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-14(5-3-7-18-15)16(20)19-9-12(10-19)11-22-13-4-2-6-17-8-13/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHAQLVIQMBQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide](/img/structure/B2725256.png)
![4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B2725257.png)

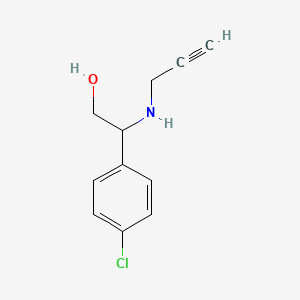
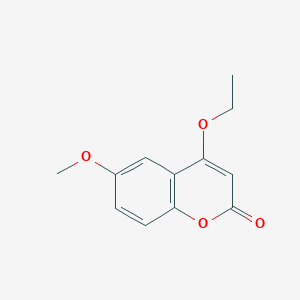
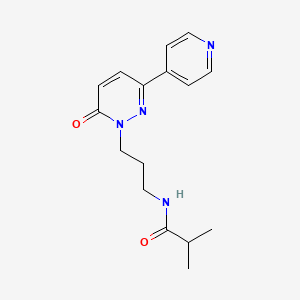
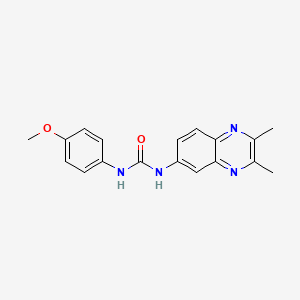


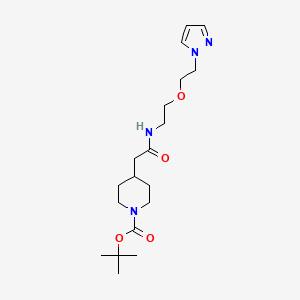


![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)
